Retinamide, N-(2-hydroxyphenyl)-

Description

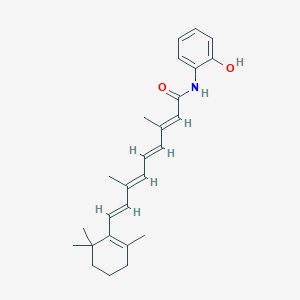

N-(2-Hydroxyphenyl)retinamide (2-HPR) is a synthetic retinoid derivative belonging to the phenylretinamide class. Structurally, it features a retinoid backbone conjugated to a phenylamine ring with a hydroxyl group at the second carbon (ortho position). This modification distinguishes it from other phenylretinamides, such as fenretinide (4-HPR; hydroxyl at para position) and N-(3-hydroxyphenyl)retinamide (3-HPR) . Retinamides are notable for their dual roles in modulating cell proliferation and inducing apoptosis, with 2-HPR demonstrating activity in preclinical models of bladder and breast cancer .

Properties

CAS No. |

75664-75-4 |

|---|---|

Molecular Formula |

C26H33NO2 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-N-(2-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C26H33NO2/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)27-23-13-6-7-14-24(23)28/h6-8,10-11,13-16,18,28H,9,12,17H2,1-5H3,(H,27,29)/b11-8+,16-15+,19-10+,20-18+ |

InChI Key |

YTKXJYIDYLNKFF-FUQLHJDNSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2O)C)C |

Origin of Product |

United States |

Preparation Methods

Formation of Retinoyl Chloride

- Starting Material: All-trans-retinoic acid

- Reagent: Dimethylchloroformamidinium chloride

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: Ambient temperature (~20-25 °C)

- Process: A slurry of retinoic acid in DMF is reacted with dimethylchloroformamidinium chloride to form retinoyl chloride in situ. This step is rapid and conducted under mild conditions to avoid degradation.

Preparation of Activated Aminophenol Intermediate

- Starting Material: p-Aminophenol

- Reagent: Hexamethyldisilazane

- Product: Bis-(N,O)-trimethylsilyl-p-aminophenol (BS-PAP)

- Purpose: The silyl groups protect the phenolic oxygen and activate the amine for acylation, allowing mild reaction conditions.

Workup and Isolation

- Addition of aqueous potassium fluoride solution: This step removes the silyl protecting groups and induces crystallization of the retinamide as a crystalline solvate.

- Filtration and washing: The crystalline product is filtered and washed with water.

- Recrystallization: The crude product is recrystallized from an ethanol/water mixture (ethanol:water ratio 2:1 to 10:1) or toluene/acetone to obtain highly pure N-(2-hydroxyphenyl)-retinamide.

- Crystallization temperature: 0 to 80 °C, typically cooling to induce crystallization.

- Drying: The purified product is dried under vacuum without heating to preserve stability.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Retinoyl chloride formation | Retinoic acid + dimethylchloroformamidinium chloride | Ambient (~20-25 °C) | DMF | High | High | In situ generation, avoids isolation |

| BS-PAP preparation | p-Aminophenol + hexamethyldisilazane | Ambient | Not specified (usually neat or solvent) | High | High | Protects phenol, activates amine |

| Coupling reaction | Retinoyl chloride + BS-PAP | 5-12 °C (max 20 °C) | DMF | 85-90 | >99 | Exothermic, requires temperature control |

| Workup and crystallization | Potassium fluoride aqueous solution, recrystallization | 0-80 °C | Ethanol/water (2-10:1) or toluene/acetone | 85-90 | >99 | Crystallization yields "A" polymorph |

Research Findings and Advantages

- The use of dimethylchloroformamidinium chloride for acid chloride formation is milder and more efficient than traditional reagents like thionyl chloride or phosphorus trichloride, which often cause low yields and decomposition at scale.

- The in situ generation of retinoyl chloride avoids isolation and exposure to degrading conditions.

- The novel intermediate BS-PAP allows amide bond formation under mild conditions, protecting the phenolic group and improving yield and purity.

- The overall process is scalable to multi-kilogram or larger batches with consistent high yield (85-90%) and purity (>99%).

- The recrystallization step produces a stable polymorph ("A" form) with excellent purity and storage stability.

- The process minimizes exposure to light, oxygen, heat, and moisture, which are critical factors for the stability of retinoid compounds.

Chemical Reactions Analysis

Types of Reactions

Retinamide, N-(2-hydroxyphenyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Cancer Treatment

Research indicates that Retinamide, N-(2-hydroxyphenyl)- may have significant antitumor effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells. For instance:

- Neuroblastoma Studies : A combination of Retinamide, N-(4-hydroxyphenyl)- (4-HPR) with apigenin was found to synergistically reduce cell viability in serum-starved neuroblastoma cells, promoting apoptosis while suppressing autophagy .

- Breast Cancer : Clinical trials have indicated that 4-HPR reduces the risk of breast cancer relapse in pre-menopausal women by inducing ceramide accumulation within tumor cells, leading to cell death through apoptosis and/or necrosis .

Chemoprevention

Retinamide compounds are being explored for their chemopreventive properties. Fenretinide (4-HPR) has shown promise in preventing oral carcinogenesis and reducing the incidence of breast cancer through its ability to modulate retinoid receptors . The potential for 2-HPR and other phenylretinamides to act independently of nuclear retinoid receptors suggests a novel mechanism for chemoprevention .

Dermatological Applications

In dermatology, retinamides are being investigated for their efficacy in treating skin conditions such as acne and psoriasis. Their ability to modulate cellular differentiation and proliferation makes them suitable candidates for topical formulations aimed at improving skin health.

Data Tables

Clinical Trials on Breast Cancer

A notable case study involved a Phase III clinical trial where fenretinide was administered to pre-menopausal women at high risk for breast cancer. The results indicated a significant reduction in recurrence rates compared to the control group, highlighting the compound's potential as a preventive agent .

Neuroblastoma Treatment Efficacy

In another study focused on neuroblastoma, researchers observed that combining 4-HPR with apigenin led to enhanced cytotoxicity against resistant cell lines. This case underscores the importance of exploring combination therapies in overcoming drug resistance in cancer treatment .

Mechanism of Action

The mechanism of action of Retinamide, N-(2-hydroxyphenyl)-, involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)retinamide (Fenretinide/4-HPR)

4-HPR is the most studied phenylretinamide, with proven chemopreventive efficacy in breast and bladder cancers. Key comparisons with 2-HPR include:

4-HPR’s para-hydroxyl group enhances its stability and tissue retention, contributing to its clinical utility.

N-(3-Hydroxyphenyl)retinamide (3-HPR)

3-HPR, with a meta-hydroxyl group, outperformed both 2-HPR and 4-HPR in bladder cancer cell lines (RT4, UM-UC9/10/14), showing significantly greater growth inhibition at 10 µM . Its superior potency may stem from optimized steric interactions with cellular targets or enhanced solubility. Unlike 2-HPR, 3-HPR’s mechanism remains less characterized but is hypothesized to involve stronger pro-apoptotic signaling .

Carboxy- and Methoxy-Substituted Retinamides

Phenylretinamides with carboxyl (e.g., N-(2-carboxyphenyl)retinamide) or methoxy (e.g., 4-MPR) groups exhibit distinct biological profiles:

- Carboxyl Derivatives : Induce apoptosis but lack receptor-dependent differentiation effects seen in hydroxylated analogues .

- 4-MPR : A major metabolite of 4-HPR, lacks receptor-mediated activity but retains growth inhibition, suggesting a role in 4-HPR’s clinical effects .

2-HPR’s hydroxyl group enables receptor-dependent differentiation (unlike carboxyl/methoxy derivatives), while maintaining apoptosis induction .

Hydroxypropyl Retinamides

N-(2-hydroxypropyl)retinamide and related compounds (e.g., dihydroxypropyl derivatives) show efficacy in pancreatic cancer models but cause testicular atrophy and hepatotoxicity . This contrasts with 2-HPR, where phenyl ring substitution (vs. aliphatic chains) may mitigate off-target toxicity.

Mechanism-Based Differences

- Receptor-Dependent Effects: 2-HPR and 4-HPR weakly activate RARs compared to retinoic acid (RA), but 2-HPR’s ortho-hydroxyl may alter receptor binding kinetics .

- Receptor-Independent Apoptosis : Both induce mitochondrial depolarization and endoplasmic reticulum stress, but 2-HPR’s rapid apoptosis onset in neuroblastoma cells (3–6 hours) suggests enhanced membrane permeability or reactive oxygen species generation .

- Differentiation vs. Apoptosis : Unlike RA, which promotes differentiation, 2-HPR and 4-HPR prioritize apoptosis, making them effective in RA-resistant malignancies .

Pharmacokinetic and Toxicity Considerations

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for N-(2-hydroxyphenyl)retinamide, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution, reacting retinoyl chloride with 2-aminophenol. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H/13C) to confirm structural integrity . For analogs like N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), biotransformation studies using CYP2C11 isoforms and in silico docking (e.g., AutoDock Vina) are critical to assess metabolic stability .

Q. Which in vitro models are suitable for preliminary evaluation of N-(2-hydroxyphenyl)retinamide’s anticancer activity?

- Approach : Use cancer cell lines with defined retinoid sensitivity (e.g., MCF-7 breast cancer, SK-N-BE2 neuroblastoma) for proliferation assays (MTT/WST-1). Compare responses to structurally related compounds like 4-HPR, which induces apoptosis via ROS-dependent pathways in retinoid-sensitive lines . Include controls for retinoid receptor dependency by co-treating with receptor antagonists (e.g., RARα inhibitor AGN 193109) .

Q. How can researchers quantify N-(2-hydroxyphenyl)retinamide in biological matrices?

- Analytical Strategy : Adopt validated LC-MS/MS protocols optimized for retinamides. For example, fenretinide (4-HPR) is quantified using reverse-phase C18 columns with mobile phases of methanol/0.1% formic acid, monitored at m/z 398.2→136.1 (4-HPR) and 412.2→150.1 (internal standard) . Adjust parameters for N-(2-hydroxyphenyl)retinamide’s molecular weight (e.g., m/z 347.28 for the hexadecanamide analog) .

Advanced Research Questions

Q. What mechanisms underlie N-(2-hydroxyphenyl)retinamide’s pro-apoptotic effects, and how do they differ from 4-HPR?

- Mechanistic Insights : While 4-HPR triggers apoptosis via ROS-mediated mitochondrial depolarization and ER stress (e.g., PERK/eIF2α activation) , N-(2-hydroxyphenyl) derivatives may exhibit distinct pathways. For HO-AAVPA, antiproliferative effects in MDA-MB-231 cells involve modulation of lipid membranes (e.g., DMPC liposome interactions) and altered intracellular signaling . Use transcriptome profiling (RNA-seq) to compare gene expression patterns (e.g., Bcl-2 family, caspases) between analogs .

Q. How can drug delivery systems enhance the bioavailability of N-(2-hydroxyphenyl)retinamide?

- Delivery Strategies : Encapsulate the compound in polymeric micelles (e.g., Pluronic P123/F127) or dendrimers (e.g., PAMAM-G4) to improve solubility and sustained release. For HO-AAVPA, PAMAM-G4 increased retention in NIH-3T3 cells by 40% compared to free drug . Assess pharmacokinetics in rodent models via IV administration, measuring plasma half-life and tissue distribution using radiolabeled tracers .

Q. How do researchers resolve contradictions in data on retinamide hydrolysis and metabolic stability?

- Data Reconciliation : 4-HPR’s hydrolysis to retinoic acid (atRA) is debated; some studies attribute its activity to intact molecules, while others suggest metabolite-driven effects . For N-(2-hydroxyphenyl)retinamide, conduct stability assays in liver microsomes (human/rat) and compare hydrolysis rates to 4-HPR using LC-MS. Use ketone analogs (non-hydrolyzable) as controls to isolate parent compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.